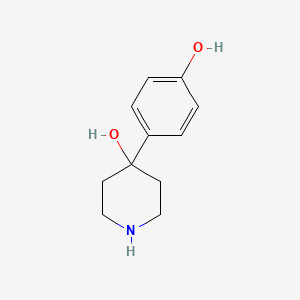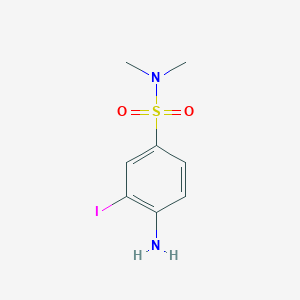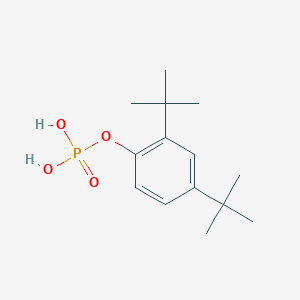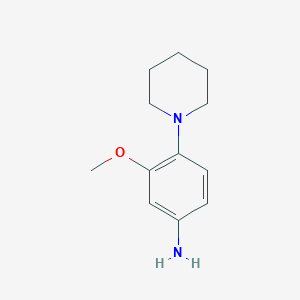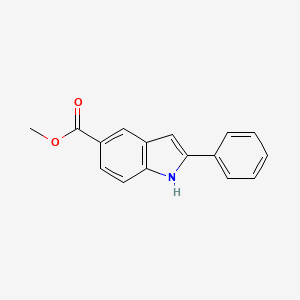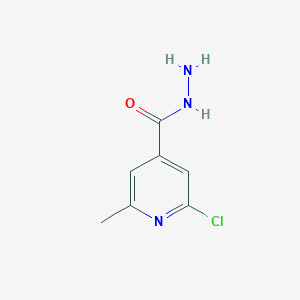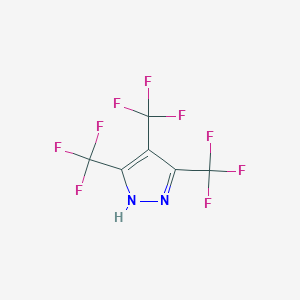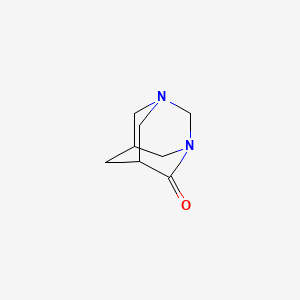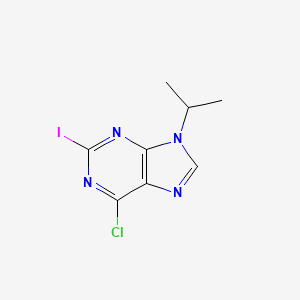
6-Hydroxyquinoline-2-carbonitrile
概要
説明
Molecular Structure Analysis
The molecular structure of 6-Hydroxyquinoline-2-carbonitrile is characterized by a bicyclic compound that consists of a pyridine ring fused to phenol . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .科学的研究の応用
Photochemical Synthesis
6-Hydroxyquinoline-2-carbonitrile has been used in photochemical reactions. Kaneko et al. (1974) explored the photolysis of 2-cyanoquinoline 1-oxide derivatives, leading to the formation of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles. This study demonstrates its application in novel photo-alkoxylation reactions (Kaneko et al., 1974).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to this compound, have been studied as corrosion inhibitors. Singh et al. (2016) investigated their effectiveness in protecting mild steel in acidic mediums, highlighting their potential in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Chemical Transformations
Research by Ibrahim and El-Gohary (2016) on the chemical reactivity of 6-methylchromone-3-carbonitrile, a compound similar in structure to this compound, provided insights into nucleophilic reactions leading to a variety of heterocyclic systems. This study contributes to understanding the chemical behavior of related quinoline carbonitriles (Ibrahim & El-Gohary, 2016).
Safety and Hazards
The safety data sheet for a similar compound, 8-Hydroxyquinoline-2-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
6-Hydroxyquinoline-2-carbonitrile, similar to other 8-hydroxyquinoline (8HQ) compounds, has been found to have a strong affinity for metal ions, including Cu^2+, Zn^2+, Bi^2+, Mn^2+, Mg^2+, Cd^2+, Ni^2+, Fe^3+, and Al^3+ . These metal ions are the primary targets of this compound and play crucial roles in various biological processes.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in the this compound structure makes it a good monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions. This interaction with metal ions leads to changes in cellular metal ion homeostasis .
Biochemical Pathways
The interaction of this compound with metal ions can affect various biochemical pathways. For instance, it has been suggested that 8HQ compounds can cause toxic intracellular copper accumulation, leading to apoptosis in cancer cells . .
Result of Action
The result of the action of this compound is largely dependent on its interaction with metal ions. In cancer cells, for example, it has been suggested that 8HQ compounds can induce apoptosis by causing toxic intracellular copper accumulation . .
生化学分析
Biochemical Properties
6-Hydroxyquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can affect the activity of metalloenzymes . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549 . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity . Additionally, it can interfere with gene expression by binding to DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can be excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its lipophilicity, which affects its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in biochemical reactions.
特性
IUPAC Name |
6-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQKRWFXAANSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560170 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52313-34-5 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



